molecular formula C19H30N2O2S B3131525 N'-Cyclododecylidene-4-methylbenzenesulfonohydrazide CAS No. 3552-02-1

N'-Cyclododecylidene-4-methylbenzenesulfonohydrazide

Cat. No.: B3131525
CAS No.: 3552-02-1
M. Wt: 350.5 g/mol
InChI Key: LZGAEDSSYGTHLW-UHFFFAOYSA-N
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Description

N’-Cyclododecylidene-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C19H30N2O2S and a molecular weight of 350.52 g/mol . It is known for its unique structure, which includes a cyclododecylidene group and a 4-methylbenzenesulfonohydrazide moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of N’-Cyclododecylidene-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with cyclododecanone. The reaction is carried out in the presence of a suitable acid catalyst, such as polystyrene sulfonic acid, in an aqueous medium . The reaction conditions often include refluxing the mixture in methanol or ethanol to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-Cyclododecylidene-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-Cyclododecylidene-4-methylbenzenesulfonohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-Cyclododecylidene-4-methylbenzenesulfonohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, its sulfonohydrazide moiety can interact with various biological molecules, leading to potential antimicrobial and antitubercular effects .

Comparison with Similar Compounds

N’-Cyclododecylidene-4-methylbenzenesulfonohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-Cyclododecylidene-4-methylbenzenesulfonohydrazide lies in its specific combination of the cyclododecylidene and 4-methylbenzenesulfonohydrazide groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(cyclododecylideneamino)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2S/c1-17-13-15-19(16-14-17)24(22,23)21-20-18-11-9-7-5-3-2-4-6-8-10-12-18/h13-16,21H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGAEDSSYGTHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Cyclododecylidene-4-methylbenzenesulfonohydrazide
Reactant of Route 2
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N'-Cyclododecylidene-4-methylbenzenesulfonohydrazide

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